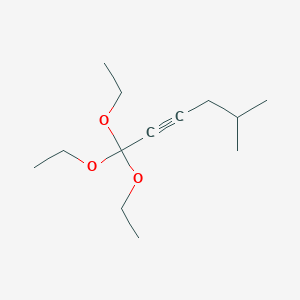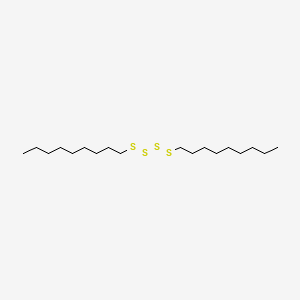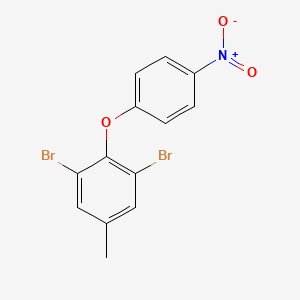
1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene is an aromatic compound characterized by the presence of bromine, methyl, and nitrophenoxy substituents on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common method involves the bromination of 5-methyl-2-(4-nitrophenoxy)benzene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution of hydrogen atoms with bromine atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amines.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, alkoxides, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), alkoxides (RO⁻), amines (RNH₂)
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Amines
Substitution: Phenols, ethers, substituted amines
科学的研究の応用
1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
1,3-Dibromo-5-methylbenzene: Lacks the nitrophenoxy group, resulting in different reactivity and applications.
1,3-Dibromo-2,4,6-trimethylbenzene: Contains additional methyl groups, affecting its steric and electronic properties.
1-Bromo-4-nitrobenzene: Contains only one bromine atom and lacks the methyl group, leading to different chemical behavior.
Uniqueness
1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene is unique due to the presence of both bromine and nitrophenoxy groups, which impart distinct reactivity and potential applications in various fields. The combination of these substituents allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
113965-60-9 |
|---|---|
分子式 |
C13H9Br2NO3 |
分子量 |
387.02 g/mol |
IUPAC名 |
1,3-dibromo-5-methyl-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H9Br2NO3/c1-8-6-11(14)13(12(15)7-8)19-10-4-2-9(3-5-10)16(17)18/h2-7H,1H3 |
InChIキー |
PMJXQYFEDLBHLT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)

![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)

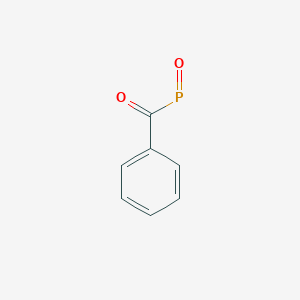
![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
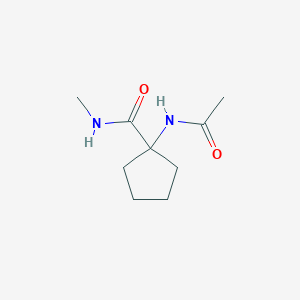
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
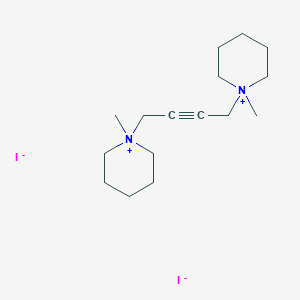

![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
